molecular formula C20H21N3O5S B10829403 Methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate

Methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B10829403
M. Wt: 415.5 g/mol
InChI Key: VYUDJPGSULLWAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cjoc42 is synthesized through a series of chemical reactions involving the formation of a complex molecular structure. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of Cjoc42 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and is available in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Cjoc42 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Cjoc42 include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Cjoc42 depend on the specific reaction conditions and reagents used. These products include various derivatives of Cjoc42 with modified functional groups .

Scientific Research Applications

Cjoc42 has a wide range of scientific research applications, including:

Mechanism of Action

Cjoc42 exerts its effects by binding to gankyrin, thereby inhibiting its activity. This inhibition prevents the degradation of the tumor suppressor protein p53, leading to the restoration of p53-dependent transcription and sensitivity to DNA damage. The molecular targets and pathways involved include the gankyrin-p53 interaction and the downstream signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Cjoc42 is unique in its ability to specifically bind to gankyrin and inhibit its activity. Similar compounds include:

    Second-generation gankyrin inhibitors: These compounds have been developed to have a stronger affinity for gankyrin and increased cytotoxicity compared to Cjoc42.

    Broad-spectrum histone deacetylase inhibitors: These inhibitors affect the proliferative and metastatic potential of gankyrin-overexpressing cancers but lack the selectivity of Cjoc42.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 4-[4-[3-(4-methylphenyl)sulfonyloxypropyl]triazol-1-yl]benzoate

InChI

InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

VYUDJPGSULLWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CN(N=N2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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